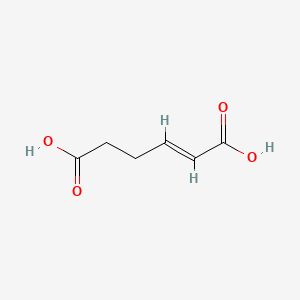
3-amino-3-(2-fluoroethyl)cyclobutan-1-ol hydrochloride, Mixture of diastereomers
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-amino-3-(2-fluoroethyl)cyclobutan-1-ol hydrochloride, Mixture of diastereomers: is a synthetic organic compound characterized by the presence of an amino group, a fluoroethyl group, and a cyclobutanol ring. This compound is notable for its potential applications in various fields, including medicinal chemistry and organic synthesis. The mixture of diastereomers indicates that the compound exists in multiple stereoisomeric forms, which can have different physical and chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-3-(2-fluoroethyl)cyclobutan-1-ol hydrochloride typically involves the following steps:
Formation of the Cyclobutanol Ring: The cyclobutanol ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a 1,3-diene and an electrophilic reagent.
Introduction of the Fluoroethyl Group: The fluoroethyl group is introduced via nucleophilic substitution reactions, often using fluoroethyl halides under basic conditions.
Amination: The amino group is introduced through reductive amination or direct amination of a suitable precursor, such as a ketone or aldehyde.
Formation of Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, yield, and purity. Common industrial methods include:
Batch Processing: Utilizing large-scale reactors to carry out the synthesis in multiple steps.
Continuous Flow Chemistry: Employing continuous flow reactors to enhance reaction efficiency and control.
Purification Techniques: Using crystallization, distillation, and chromatography to achieve high purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the amino group to a primary amine or the fluoroethyl group to an ethyl group.
Substitution: The fluoroethyl group can participate in nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Sodium azide, thiols, amines.
Major Products
Oxidation Products: Nitroso and nitro derivatives.
Reduction Products: Primary amines, ethyl derivatives.
Substitution Products: Azido, thio, and amino derivatives.
Applications De Recherche Scientifique
Chemistry
Synthetic Intermediates: Used as intermediates in the synthesis of more complex organic molecules.
Chiral Catalysts: The diastereomeric forms can serve as chiral catalysts in asymmetric synthesis.
Biology
Enzyme Inhibitors: Potential use as inhibitors of specific enzymes due to the presence of the fluoroethyl group.
Receptor Ligands: Can act as ligands for certain biological receptors, influencing their activity.
Medicine
Drug Development: Investigated for potential therapeutic applications, including as antiviral or anticancer agents.
Diagnostic Agents: Used in the development of diagnostic agents for imaging and detection.
Industry
Material Science: Utilized in the synthesis of novel materials with unique properties.
Mécanisme D'action
The mechanism of action of 3-amino-3-(2-fluoroethyl)cyclobutan-1-ol hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The fluoroethyl group can enhance binding affinity and specificity, while the cyclobutanol ring provides structural rigidity. The amino group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-amino-3-(2-chloroethyl)cyclobutan-1-ol hydrochloride
- 3-amino-3-(2-bromoethyl)cyclobutan-1-ol hydrochloride
- 3-amino-3-(2-iodoethyl)cyclobutan-1-ol hydrochloride
Uniqueness
- Fluoroethyl Group : The presence of the fluoroethyl group distinguishes it from its chloro, bromo, and iodo analogs, providing unique electronic and steric properties.
- Diastereomers : The mixture of diastereomers offers diverse stereochemical configurations, which can lead to different biological activities and reactivities.
This comprehensive overview highlights the significance of 3-amino-3-(2-fluoroethyl)cyclobutan-1-ol hydrochloride in various scientific and industrial fields, emphasizing its unique properties and potential applications
Propriétés
Numéro CAS |
2375261-00-8 |
|---|---|
Formule moléculaire |
C6H13ClFNO |
Poids moléculaire |
169.6 |
Pureté |
95 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



